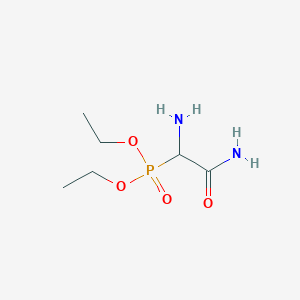

2-Amino-2-diethoxyphosphorylacetamide

Description

Properties

IUPAC Name |

2-amino-2-diethoxyphosphorylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N2O4P/c1-3-11-13(10,12-4-2)6(8)5(7)9/h6H,3-4,8H2,1-2H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIKFLPGIYNMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(=O)N)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-diethoxyphosphorylacetamide typically involves the reaction of diethyl phosphite with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature, typically around 80-100°C, to ensure complete conversion of the reactants to the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. The final product is purified using techniques such as crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-diethoxyphosphorylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phosphonates and amides.

Scientific Research Applications

2-Amino-2-diethoxyphosphorylacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2-diethoxyphosphorylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site and inhibiting the enzyme’s activity. Additionally, the phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Functional Group Analysis

The unique combination of amino, diethoxyphosphoryl, and acetamide groups distinguishes 2-amino-2-diethoxyphosphorylacetamide from analogues. Key comparisons include:

- 2-Phenoxyacetamide Analogues (e.g., from ): These compounds feature a phenoxy group instead of the phosphoryl moiety. Substitutents like electron-donating (e.g., -OMe) or withdrawing (e.g., -Cl) groups on the aromatic ring modulate their electronic properties and bioactivity. Synthesis involves nucleophilic reactions between phenols and 2-chloroethanamide, achieving >90% yields under basic conditions .

- N-[2-(Diethylamino)ethyl]-2-phenylacetamide (): This compound replaces the phosphoryl group with a diethylaminoethyl side chain. The basic amino group enhances solubility in acidic environments, whereas the phosphoryl group in the target compound increases polarity and stability in aqueous media. Applications diverge, with the diethylamino variant being explored for CNS drug delivery due to its membrane permeability .

- Organophosphorus Compounds (e.g., 2-Ethylhexyl methylphosphonofluoridate, ): While sharing a phosphorus-containing group, compounds like 2-ethylhexyl methylphosphonofluoridate are often neurotoxic organophosphates. The diethoxyphosphoryl group in this compound is less reactive, making it safer for biomedical applications .

2.2. Physicochemical Properties

| Property | This compound | 2-Phenoxyacetamide Analogues | N-[2-(Diethylamino)ethyl]-2-phenylacetamide |

|---|---|---|---|

| Molecular Weight | 222.17 g/mol | 150–220 g/mol | 250.34 g/mol |

| Solubility | High in polar solvents | Moderate (depends on substituent) | High in organic solvents |

| Synthetic Yield | Moderate (60–80%) | Excellent (>90%) | High (85–95%) |

| Key Applications | Enzyme inhibition, prodrugs | Agrochemicals | Drug delivery, CNS agents |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-2-diethoxyphosphorylacetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, phosphorylated acetamide derivatives are often prepared by reacting phosphoryl chlorides with aminoacetamide precursors under anhydrous conditions. Reaction optimization includes controlling temperature (0–5°C for exothermic steps) and using catalysts like triethylamine to neutralize HCl byproducts . Purification typically involves column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ³¹P NMR) to confirm the presence of the diethoxyphosphoryl group and acetamide backbone .

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% is typical for research-grade material) .

Q. What solvents and storage conditions are recommended for this compound to ensure stability?

- Methodology : Store at –20°C in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile to prevent hydrolysis of the phosphoryl group. Avoid aqueous buffers unless working under strictly controlled pH (neutral to slightly acidic) and short-term conditions .

Advanced Research Questions

Q. How does the diethoxyphosphoryl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology : The phosphoryl group acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbonyl carbons. Reactivity can be studied via:

- Kinetic assays (e.g., monitoring hydrolysis rates under varying pH).

- Computational modeling (DFT calculations) to map electron density distribution .

- Substitution reactions with amines or thiols to explore derivatization potential .

Q. What strategies resolve contradictions in reported bioactivity data for phosphorylated acetamides?

- Methodology : Address discrepancies by:

- Replicating assays under standardized conditions (e.g., cell line selection, incubation time).

- Analyzing stereochemical purity (e.g., chiral HPLC for enantiomeric separation).

- Comparative studies with structural analogs (e.g., methyl vs. ethyl phosphoryl esters) to isolate structure-activity relationships .

Q. How can this compound be incorporated into enzyme inhibition studies?

- Methodology :

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., proteases or kinases) using fluorogenic substrates.

- Docking simulations : Use software like AutoDock Vina to predict binding modes to active sites.

- Site-directed mutagenesis : Identify critical residues interacting with the phosphoryl group .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?

- Methodology :

- Flow chemistry : Minimize side reactions through precise temperature and mixing control.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress.

- Crystallization optimization : Screen solvents for selective crystallization of the desired enantiomer .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments for toxicity profiling?

- Methodology :

- In vitro : Use a logarithmic concentration range (1 nM–100 µM) in cell viability assays (e.g., MTT or resazurin).

- In vivo : Apply OECD guidelines for acute toxicity (e.g., LD₅₀ determination in rodent models).

- Statistical analysis : Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀/LC₅₀ values .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.